![molecular formula C18H28N2O2 B4649242 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4649242.png)
4-propoxy-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
4-propoxy-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that is commonly used in scientific research. This compound is also known as PAPP and is used to inhibit the activity of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase enzyme that is involved in the regulation of insulin-like growth factor (IGF) signaling and has been linked to various diseases, including cancer and cardiovascular disease. The use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in preclinical studies for the treatment of these diseases.
Mechanism of Action
4-propoxy-N-(1-propyl-4-piperidinyl)benzamide works by inhibiting the activity of PAPP-A, which is involved in the regulation of IGF signaling. PAPP-A cleaves IGF-binding proteins (IGFBPs), which results in the release of IGFs and promotes their activity. Inhibition of PAPP-A activity by 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide results in the stabilization of IGFBPs and the inhibition of IGF signaling.
Biochemical and Physiological Effects
The use of 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, PAPP inhibitors have been shown to reduce tumor growth and metastasis, improve cardiac function, and reduce plaque formation in animal models of cardiovascular disease. Additionally, PAPP inhibitors have been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The use of 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a highly specific inhibitor of PAPP-A and has been shown to have minimal off-target effects. Additionally, it has good bioavailability and can be administered orally or intravenously. However, the use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has limitations, including the potential for toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide and other PAPP inhibitors. One potential direction is the development of PAPP inhibitors as potential therapeutics for cancer and cardiovascular disease. Additionally, further research is needed to determine the safety and efficacy of PAPP inhibitors in clinical trials. Finally, the role of PAPP-A in other diseases, such as diabetes and Alzheimer's disease, should be further explored to determine the potential of PAPP inhibitors as therapeutics for these diseases.
Conclusion
In conclusion, 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that is commonly used in scientific research. It works by inhibiting the activity of PAPP-A, which has been linked to various diseases, including cancer and cardiovascular disease. The use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in preclinical studies and has several advantages for lab experiments. However, further research is needed to determine its safety and efficacy in clinical trials and to explore its potential as a therapeutic for other diseases.
Scientific Research Applications
Research on the use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in the treatment of various diseases. In preclinical studies, PAPP inhibitors have been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, ovarian, and lung cancer. Additionally, PAPP inhibitors have been shown to improve cardiac function and reduce plaque formation in animal models of cardiovascular disease.
properties
IUPAC Name |
4-propoxy-N-(1-propylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-11-20-12-9-16(10-13-20)19-18(21)15-5-7-17(8-6-15)22-14-4-2/h5-8,16H,3-4,9-14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQCZBHUFOYOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-(1-propylpiperidin-4-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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